Product packaging for 5,6-Dihydrobenzo[h]quinazolin-4(1H)-one(Cat. No.:CAS No. 57711-34-9)

5,6-Dihydrobenzo[h]quinazolin-4(1H)-one

Cat. No.: B13946197
CAS No.: 57711-34-9
M. Wt: 198.22 g/mol
InChI Key: UZBYZWOESBBUFB-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[h]quinazolin-4(1H)-one is a versatile dihydroquinazoline derivative that serves as a key synthetic intermediate and privileged pharmacophore in medicinal chemistry research. This compound is part of the quinazolinone family, a class of nitrogen-containing heterocycles known for a broad spectrum of biological activities . Recent studies highlight its significant value in developing novel agrochemicals and pharmaceuticals. Specifically, derivatives of 5,6-dihydrobenzo[h]quinazoline have been designed as potent succinate dehydrogenase (SDH) inhibitors, demonstrating excellent antifungal activity against plant pathogenic fungi such as Rhizoctonia solani . The inhibitory activity against SDH, a key enzyme in the mitochondrial respiratory chain, provides a well-defined mechanism of action for such derivatives . Beyond agrochemical applications, the dihydrobenzo[h]quinazoline scaffold is actively investigated for its potential in human health. Related analogs have shown promise as inhibitors of bacterial virulence in pathogens like Group A Streptococcus , offering a novel approach to combating antibiotic resistance . Furthermore, this core structure is a building block for synthesizing fused heterocyclic systems, such as those found in benzimidazo[1,2-c]quinazolines, which exhibit additional properties like antioxidant and antimicrobial activities . This product is intended for research purposes in chemical synthesis and drug discovery. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B13946197 5,6-Dihydrobenzo[h]quinazolin-4(1H)-one CAS No. 57711-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57711-34-9

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5,6-dihydro-3H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C12H10N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-4,7H,5-6H2,(H,13,14,15)

InChI Key

UZBYZWOESBBUFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=CNC2=O

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 5,6 Dihydrobenzo H Quinazolin 4 1h One Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzo Ring

The benzo ring of the 5,6-dihydrobenzo[h]quinazolin-4(1H)-one system is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The position of substitution is directed by the activating and directing effects of the fused heterocyclic ring system.

Halogenation, a common electrophilic aromatic substitution reaction, has been studied on related dihydroquinazolinone systems. For instance, the direct bromination and chlorination of 2,3-dihydro-4(1H)-quinazolinones have been shown to yield 6,8-dihalogenated products. This substitution pattern suggests that the heterocyclic portion of the molecule activates the C-6 and C-8 positions of the benzo ring towards electrophilic attack. The reaction typically proceeds by treating the dihydroquinazolinone substrate with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration of quinazolinone derivatives has also been investigated. Generally, 4(3H)-quinazolinones are nitrated at the 6-position. However, the presence of a directing group at the 7-position can lead to the formation of an 8-nitro product as well. Studies on 2,3-polymethylene-3,4-dihydroquinazolin-4-ones have also demonstrated that nitration leads to substitution at the 6- and 8-positions of the aromatic ring. researchgate.net

Below is a table summarizing representative electrophilic aromatic substitution reactions on dihydroquinazolinone systems.

Electrophilic ReagentSubstratePosition of SubstitutionReaction ConditionsYield (%)
N-Bromosuccinimide (NBS)2,3-Dihydro-4(1H)-quinazolinone6, 8Chloroform, hv59 (6-Br), 41 (8-Br)
N-Chlorosuccinimide (NCS)2,3-Dihydro-4(1H)-quinazolinone6, 8ChloroformModerate to Good
Nitrating Mixture2,3-Polymethylene-3,4-dihydroquinazolin-4-one6, 8Not specifiedNot specified

Nucleophilic Attack and Ring Transformations within the Pyrimidine (B1678525) Moiety

The pyrimidine ring of the this compound scaffold contains electrophilic centers, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. This reactivity is often exploited for the introduction of various functional groups.

A common strategy involves the conversion of the C4-carbonyl group to a more reactive leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com The resulting 4-chloroquinazoline (B184009) derivatives are versatile intermediates for nucleophilic substitution reactions. A wide range of nucleophiles, including primary and secondary amines, can then displace the chloride to afford 4-aminoquinazoline derivatives. These reactions are well-documented for various quinazoline (B50416) systems and are a cornerstone in the synthesis of biologically active molecules.

Hydrolysis of dihydroquinazolinones can also occur, particularly under acidic conditions. For instance, some dihydroquinazolin-4-one analogues have been observed to degrade at low pH. This susceptibility to hydrolysis can be a limiting factor in certain applications but also offers a potential route for ring-opening and further chemical transformations.

The following table provides examples of nucleophilic substitution reactions on related quinazoline systems.

SubstrateNucleophileProductReaction Conditions
2,4-DichloroquinazolinePrimary/Secondary Amines2-Chloro-4-aminoquinazolineVarious solvents (THF, Ethanol), Room Temp. to 82 °C
4-Chloro-6-halo-2-phenylquinazolineo-Toluidine4-(o-Toluidino)-6-halo-2-phenylquinazolineTHF/H₂O, Microwave
Dihydroquinazolin-4-one analogueH₂O (acidic)Ring-opened productpH = 2

Tautomerism and Isomerism of the Dihydrobenzo[h]quinazolinone System

The this compound system can exist in different tautomeric forms, most notably the lactam and lactim forms. This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between a nitrogen atom and the exocyclic oxygen atom of the pyrimidine ring.

The lactam form, this compound, is generally the more stable and predominant tautomer in many heterocyclic systems. However, the equilibrium can be influenced by various factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. The lactim form, 4-hydroxy-5,6-dihydrobenzo[h]quinazoline, possesses an aromatic pyrimidine ring which can contribute to its stability under certain conditions.

Spectroscopic techniques are invaluable for studying tautomeric equilibria. For instance, 2D IR spectroscopy has been successfully employed to distinguish between lactam and lactim tautomers of aromatic heterocycles in aqueous solution. Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating the relative energies and stabilities of different tautomers, providing insights into the predominant form under specific conditions. For example, the IUPAC name for 5,6-dihydrobenzo[h]quinazolin-2-ol (B6595800) is given as 5,6-dihydro-1H-benzo[h]quinazolin-2-one, indicating the prevalence of the lactam form in this related system. nih.gov

Beyond tautomerism, other forms of isomerism, such as positional isomerism of substituents on the benzo ring, can significantly impact the properties and reactivity of these compounds.

Mechanistic Studies of Key Cyclization and Derivatization Reactions

The synthesis of the this compound core is typically achieved through cyclization reactions. A prominent method involves the condensation of a chalcone (B49325) derived from tetralone with guanidine (B92328). This reaction is believed to proceed through an initial Michael addition of guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring.

Another key synthetic route is the photochemical 6π-electrocyclization. This method has been used to synthesize substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones, which are structurally related to the dihydrobenzo[h]quinazolinone system. The mechanism involves the UV-induced cyclization of a 1,3,5-hexatriene (B1211904) system, followed by a organic-chemistry.orgnih.gov-H sigmatropic shift to yield the dihydroaromatic product. beilstein-journals.orgnih.gov

Mechanistic studies of derivatization reactions are also crucial for understanding and controlling the regioselectivity and efficiency of these transformations. For instance, in silico docking studies have been employed to investigate the binding modes of quinazolinone-based derivatives with biological targets, providing insights into their mechanism of action at a molecular level.

Structural Characterization and Elucidation of Novel 5,6 Dihydrobenzo H Quinazolin 4 1h One Analogues

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the atomic and electronic composition of a compound. A combination of techniques is typically employed to build a complete and accurate structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and multiplicity of atoms within the 5,6-dihydrobenzo[h]quinazolin-4(1H)-one scaffold.

In ¹H NMR spectra of quinazolinone derivatives, aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.04 and 8.19 ppm. researchgate.netijpscr.info The proton of an N-H group in the quinazolinone ring can be observed as a singlet, often far downfield, for instance around δ 12.47 ppm, due to hydrogen bonding. ijpscr.info Protons on methyl groups attached to the quinazolinone ring may appear as singlets at approximately δ 1.27 and 1.33 ppm. researchgate.net For specific analogues like 6-phenyl-5,6-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazoline, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals at δ 7.97 (d, J = 7.6 Hz, 1H), 7.66 (d, J = 8.7 Hz, 2H), and a series of multiplets between δ 6.81 and 7.31 ppm for the various aromatic protons. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of carbon atoms. For quinazolinone derivatives, the carbonyl carbon (C=O) signal is typically found in the range of δ 160-165 ppm. ijpscr.infonih.gov Aromatic carbons resonate between approximately δ 112 and 152 ppm. rsc.orgekb.eg For example, the spectrum for 6-phenyl-5,6-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazoline shows a dense region of signals for its seventeen distinct carbon environments, including peaks at δ 147.4, 144.3, 140.9, and 68.3 ppm. rsc.org

Interactive Table: Representative NMR Data for Quinazolinone Analogues
Compound/FragmentTechniqueChemical Shift (δ, ppm)Multiplicity/AssignmentReference
Quinazolinone Analogue¹H NMR7.04-7.75m, Aromatic Protons researchgate.net
Quinazolinone Analogue¹H NMR1.27, 1.33s, -CH₃ researchgate.net
2-chloro-n-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl) acetamide¹H NMR12.47s, NH-quinazolinone ijpscr.info
2-chloro-n-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl) acetamide¹H NMR4.32s, CH₂Cl ijpscr.info
6-phenyl-5,6-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazoline¹³C NMR147.4, 144.3, 143.7, 140.9, 133.3, 132.2, 129.4, 129.3, 126.5, 125.1, 122.7, 122.5, 119.2, 118.7, 115.3, 112.4, 111.0, 68.3Aromatic & Aliphatic Carbons rsc.org
Quinazolin-2,4-dione Analogue¹³C NMR162.47C=O nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

For quinazolinone derivatives, the mass spectrum typically shows a prominent molecular ion peak [M]⁺, which confirms the molecular weight of the synthesized compound. nih.gov For instance, a 3-substituted-2-methylquinazolin-4-(3H)-one derivative was confirmed by a molecular ion peak corresponding to its calculated molecular formula. derpharmachemica.com In another study, the mass spectrum of a quinazolin-2,4-dione derivative showed the correct molecular ion peak at m/z 479. nih.gov The fragmentation pattern, which results from the cleavage of the molecule within the spectrometer, can provide further evidence for the proposed structure. The structure of quinazolin-4-one itself has been confirmed via its mass spectrum. e3s-conferences.org

Interactive Table: Mass Spectrometry Data for Selected Quinazolinone Derivatives
CompoundIonization Methodm/z (Observed)AssignmentReference
N-2-(cyanomethyl)-4H-benzo-[g]- researchgate.netrsc.orgnih.govnih.gov-thiatriazocin-5-yl)-4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-benzamideEI479[M]⁺ nih.gov
4-(4-Aminophenyl-amino)-N-(4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl)-benzamideEI448[M]⁺ ekb.eg
2-chloro-n-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl) acetamideESI313.8[M+H]⁺ ijpscr.info
6-phenyl-5,6-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazolineHRMS323.1292[M]⁺ (Calc. 323.1291) rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound analogues exhibit characteristic absorption bands that confirm the presence of key structural features.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinazolinone ring is typically observed in the range of 1645-1724 cm⁻¹. ijpscr.infoekb.egscispace.com The N-H stretching vibration usually appears as a band in the region of 3063-3427 cm⁻¹. ekb.eg Aromatic C-H stretching is identified by bands around 3120 cm⁻¹, while C=N imine stretching can be seen near 1593-1616 cm⁻¹. derpharmachemica.comnih.gov For example, the IR spectrum of 5-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol showed characteristic peaks at 3382 cm⁻¹ (νO-H), 1616 cm⁻¹ (νC=N), 1497 cm⁻¹ (νCH₃), 1154 cm⁻¹ (νC-O), and 1127 cm⁻¹ (νC-N). nih.gov Laser irradiation studies on quinazoline (B50416) derivatives have shown that certain chemical bonds can be broken, leading to changes in the FTIR spectrum, such as the disappearance of the C=O peak around 1716 cm⁻¹ and an increase in CH₂ stretching vibrations. nih.gov

Interactive Table: Characteristic IR Absorption Bands for Quinazolinone Analogues (cm⁻¹)
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
N-HStretch3063 - 3427 ekb.eg
C-H (Aromatic)Stretch~3120 derpharmachemica.com
C=O (Amide)Stretch1645 - 1724 ijpscr.infoekb.eg
C=N (Imine)Stretch1593 - 1616 derpharmachemica.comnih.gov
C-OStretch~1154 nih.gov
C-NStretch~1127 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of quinazolinone derivatives are characterized by bands that arise from π→π* and n→π* transitions within the aromatic system and the carbonyl group.

Studies on benzo[f]quinazoline-1,3(2H,4H)-diones, which are related structures, show well-resolved absorption bands at shorter wavelengths (250–300 nm) and broader absorption bands at higher wavelengths (300–450 nm). nih.gov The presence of electron-donating groups can lead to less structured absorption features. nih.gov For instance, the UV-Vis spectrum of 6-phenethyl-5,6-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazoline has been recorded as part of its characterization. researchgate.net The stability of quinazoline derivatives in solution can also be monitored using UV-Vis spectroscopy, with stable compounds showing consistent absorption spectra over time. nih.gov Theoretical UV-Vis spectra, often calculated using computational methods, generally show good agreement with experimental data, confirming the electronic transitions. beilstein-journals.org

Fluorescence Spectroscopy and Quantum Yield Studies

Many quinazolinone derivatives exhibit fluorescence, a property that is highly sensitive to their chemical structure and environment. nih.govrsc.org Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing insights into its electronic structure and dynamics.

Quinazolinone-based fluorophores can emit light across the visible spectrum, from blue (around 414 nm) to orange-red (around 597 nm), depending on the nature and position of substituent groups on the quinazoline core. rsc.org The introduction of electron-donating groups often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. rsc.org The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is an important characteristic. For some quinazoline derivatives, Stokes shifts can be significant, reaching up to 161 nm (6185 cm⁻¹). rsc.org

The photoluminescence quantum yield (Φ), which measures the efficiency of the fluorescence process, is a key parameter. For some highly fluorescent quinazoline derivatives, quantum yields can be as high as 87%. nih.govrsc.org For example, a series of benzo[f]quinazoline-1,3(2H,4H)-diones were studied, and their quantum yields were determined using quinine (B1679958) hemisulfate as a standard. nih.gov The conversion of a non-fluorescent quinazolinone, such as 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), into a highly fluorescent product upon reaction can be used for sensing applications. The resulting 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ) emits strong green fluorescence with a maximum wavelength around 500 nm. nih.gov

Interactive Table: Photophysical Data for Selected Quinazoline-Based Fluorophores
Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Analogue 13694144584.67% rsc.org
Analogue 24034504787.59% rsc.org
Analogue 341550085- rsc.org
Analogue 10436597161- rsc.org
Benzo[f]quinazoline-dione 5a358416580.87 nih.gov
Benzo[f]quinazoline-dione 5d403499960.01 nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

The crystal structure of a related compound, 5-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol, was determined to be part of a monoclinic crystal system. nih.govnih.gov The analysis revealed that the 5,6-dihydrobenzimidazo[1,2-c]quinazoline moiety was disordered over two orientations. nih.govnih.gov The dihedral angle between the benzimidazole (B57391) ring system and the benzene (B151609) ring of the quinazoline group was found to be 14.28° for the major component. nih.govnih.gov The molecular conformation is often stabilized by intramolecular hydrogen bonds, such as an O-H···O bond. In the crystal lattice, molecules can be linked by intermolecular hydrogen bonds (e.g., O-H···N), forming chains or more complex 2D and 3D networks. nih.govmdpi.com For example, a quinazolinone-nitrate complex was shown to form 2D infinite layers connected via N-H···O and C-H···O hydrogen bridges. mdpi.com Such detailed structural data is invaluable for understanding intermolecular interactions and solid-state packing.

Interactive Table: Crystallographic Data for a Quinazolinone Analogue
ParameterValueReference
Compound5-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol nih.govnih.gov
Chemical FormulaC₂₁H₁₇N₃O₂ nih.govnih.gov
Crystal SystemMonoclinic nih.gov
Dihedral Angle (Benzimidazole to Quinazoline)14.28 (5)° nih.govnih.gov
Key Intramolecular BondO-H···O hydrogen bond nih.govnih.gov
Key Intermolecular BondO-H···N hydrogen bond nih.govnih.gov

Theoretical and Computational Studies on 5,6 Dihydrobenzo H Quinazolin 4 1h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of quinazolinone derivatives. nih.govresearchgate.net DFT is used to optimize the molecular structure, determining the most stable three-dimensional arrangement of atoms. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting how it will interact with other molecules.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity. For the broader class of quinazolinone derivatives, DFT calculations have been employed to analyze how different substituents on the quinazolinone ring affect these electronic properties. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. researchgate.net These maps visualize the electrostatic potential on the surface of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.net For instance, in related structures, the negative charge is often localized around the carbonyl (C=O) group, indicating a likely site for hydrogen bond acceptance. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. asianpubs.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. asianpubs.orgekb.eg For quinazolinone and dihydroquinazolinone derivatives, docking studies have been performed against a variety of biological targets to explore their therapeutic potential. mdpi.comnih.govnih.gov

The process involves placing the ligand (e.g., a 5,6-Dihydrobenzo[h]quinazolin-4(1H)-one derivative) into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.govsemanticscholar.org Lower binding energy scores typically indicate a more favorable interaction. ekb.eg

Studies on related quinazolinone compounds have identified key interactions that stabilize the ligand-protein complex. These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and specific amino acid residues in the protein's active site. nih.govresearchgate.net

Pi-Alkyl and π-π Interactions: Aromatic rings in the quinazolinone scaffold frequently engage in these interactions with residues like tyrosine, phenylalanine, and alanine. nih.govresearchgate.net

Hydrophobic Interactions: Nonpolar parts of the ligand interact with hydrophobic pockets within the target protein. researchgate.net

For example, docking studies of quinazolinone analogs against Poly (ADP-ribose) polymerase 10 (PARP10) showed interactions with residues such as Tyr919, Ala921, and Ser927. nih.gov Similarly, docking of 2,3-dihydroquinazolin-4(1H)-one derivatives into the colchicine (B1669291) binding site of tubulin highlighted conserved interactions crucial for their cytotoxic activity. nih.govnih.gov These simulations provide a rational basis for understanding the structure-activity relationships of these compounds.

Table 1: Example Molecular Docking Results for Quinazolinone Derivatives against Various Targets

Compound Class Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues Reference
Quinazolin-2,4-dione Analogues COVID-19 Main Protease (Mpro) 6LU7 -7.9 to -9.6 CYS145, HIS41, MET49, GLU166 ekb.eg
2-(1H)-Quinazolinone Derivatives EGFR Tyrosine Kinase 1M17 -9.00 to -9.67 Not Specified semanticscholar.org
Dihydroquinazolinone Derivative PARP10 Not Specified Not Specified Ala911, Ala921, Leu926, Tyr932 nih.gov
Quinazolinone Derivatives Human Glucokinase 1V4S Not Specified Not Specified researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the docked pose and the conformational changes that may occur upon binding. researchgate.net

For quinazolinone derivatives, MD simulations have been used to validate the results of docking studies. mdpi.comsemanticscholar.org By simulating the ligand-protein complex in a physiological environment (typically including water and ions) for a set period (e.g., 100 nanoseconds), researchers can assess the stability of key interactions, such as hydrogen bonds, observed in the initial docked structure. mdpi.com

Analysis of MD trajectories can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are more flexible or rigid upon ligand binding.

Interaction Diagrams: To monitor the persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation. researchgate.net

These simulations have been applied to complexes of quinazolinone derivatives with various targets, including cancer-related proteins like VEGFR2 and EGFR, confirming that the compounds can form stable and lasting interactions within the active sites. semanticscholar.orgresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their structural characterization. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of compounds. nih.gov By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax), which can then be compared with experimental data. nih.gov Studies on related quinazolinones have shown that these calculations can accurately reproduce experimental UV-Vis spectra in various solvents. nih.gov

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be predicted. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to compute ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted values, when correlated with experimental spectra, serve as a powerful tool for confirming the synthesized structure of a compound. nih.govfrontiersin.org Infrared (IR) spectra can also be computationally predicted by calculating the vibrational frequencies of the molecule, which correspond to the stretching and bending of chemical bonds. nih.gov

In Silico ADME/Tox Property Prediction (excluding specific toxicity data)

In the early stages of drug development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico ADME prediction tools allow for the rapid evaluation of a molecule's drug-likeness and potential pharmacokinetic profile. asianpubs.orgmanmiljournal.runih.gov For quinazolinone derivatives, various software platforms like SwissADME and QikProp are used to calculate key physicochemical and pharmacokinetic parameters. asianpubs.orgresearchgate.netmanmiljournal.ru

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. researchgate.net The parameters typically predicted include:

Molecular Weight: Affects diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.

Number of Hydrogen Bond Donors and Acceptors: Impacts membrane permeability and binding.

Topological Polar Surface Area (TPSA): Relates to transport properties and cell permeability.

Human Oral Absorption: A percentage prediction of how much of the compound will be absorbed after oral administration. semanticscholar.org

These computational predictions help prioritize compounds with favorable ADME profiles for further synthesis and experimental testing, reducing the likelihood of late-stage failures due to poor pharmacokinetics. researchgate.netnih.gov

Table 2: Representative In Silico Predicted ADME Properties for Quinazolinone Scaffolds

Property Typical Predicted Range/Value Significance Reference
Lipinski's Rule of Five Compounds often show 0 violations Indicates good potential for oral bioavailability researchgate.net
Human Oral Absorption Often predicted to be >80% Suggests high absorption from the gastrointestinal tract semanticscholar.org
Drug-Likeness Score Positive values Indicates the presence of structural fragments common in existing drugs manmiljournal.ru
BBB Permeability Variable (often predicted as non-permeant) Predicts whether the compound is likely to cross the blood-brain barrier asianpubs.org

Pre Clinical Biological Investigations of 5,6 Dihydrobenzo H Quinazolin 4 1h One Derivatives

Antimicrobial Activity Studies

Derivatives of the 5,6-Dihydrobenzo[h]quinazolin-4(1H)-one scaffold have demonstrated significant promise as antimicrobial agents, with research highlighting their effectiveness against a range of bacteria and fungi.

Antibacterial Efficacy and Spectrum (e.g., against Gram-positive and Gram-negative strains)

The antibacterial potential of quinazolinone derivatives has been a subject of considerable interest. eco-vector.com Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. frontiersin.org Research into various 2-phenyl-3-substituted quinazolin-4(3H)-ones confirmed activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). jpionline.org

Specifically, novel analogs of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one have been developed and evaluated. nih.gov While the primary goal of one study was to develop inhibitors of bacterial virulence factors rather than direct bactericidal agents, two compounds, CCG-203592 and CCG-205363, demonstrated efficacy against biofilm formation in the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net In another study, certain synthesized spiro[benzo[h]quinazoline-5,1′-cycloheptane]-4(6H)-one derivatives were found to possess weak bacteriostatic activity against Gram-positive (St. aureus) and Gram-negative (Sh. flexneri and E. coli) microorganisms. researchgate.net

The following table summarizes the antibacterial activity of selected this compound derivatives and related compounds.

Compound/Derivative ClassBacterial Strain(s)Observed Effect
CCG-203592Staphylococcus aureusEfficacy against biofilm formation nih.govresearchgate.net
CCG-205363Staphylococcus aureusEfficacy against biofilm formation nih.govresearchgate.net
Spiro[benzo[h]quinazoline-5,1′-cycloheptane]-4(6H)-onesStaphylococcus aureus, Shigella flexneri, Escherichia coliWeak bacteriostatic activity researchgate.net
2-Phenyl-3-substituted quinazolin-4(3H)-onesS. aureus, B. subtilis, E. coli, P. aeruginosaGeneral antibacterial activity jpionline.org

Antifungal Efficacy and Spectrum

The antifungal properties of this compound derivatives have been investigated, particularly against plant pathogenic fungi. nih.gov A study involving 36 novel azole derivatives containing the 5,6-dihydrobenzo[h]quinazoline (B11911934) structure found that most compounds exhibited good inhibitory effects. nih.gov Notably, compounds designated 8e, 8q, and 8r showed 100% inhibition against Rhizoctonia solani at a concentration of 30 µg/mL, with EC50 values (0.185, 0.298, and 0.323 μg/mL, respectively) that were significantly better than the commercial fungicide fluquinconazole (B159502). nih.gov

Another study synthesized four new pyrazol-quinazolinone compounds and tested them against seven phytopathogenic fungi. mdpi.com All four compounds showed significant antifungal activity, with compound 2c demonstrating the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, causing 62.42% inhibition at 300 mg/L. mdpi.com

The table below details the antifungal efficacy of specific derivative series.

Compound/Derivative SeriesFungal Strain(s)Key Findings
Azoles with 5,6-dihydrobenzo[h]quinazoline structure (e.g., 8e, 8q, 8r)Rhizoctonia solaniInhibition rates up to 100%; EC50 values superior to fluquinconazole nih.gov
Pyrazol-quinazolinone compounds (e.g., 2c)Fusarium oxysporum f. sp. Niveum and six other phytopathogenic fungiCompound 2c showed 62.42% inhibition against F. oxysporum mdpi.com

Mechanism of Action Investigations (e.g., inhibition of streptokinase expression)

Research into the antibacterial mechanism of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives has focused on inhibiting bacterial virulence factors, presenting an alternative to traditional antibiotics. nih.gov One key target is streptokinase, a critical virulence factor in Group A Streptococcus (GAS) that enables the bacteria to dissolve blood clots by converting plasminogen to plasmin. nih.govdrugbank.com

A study identified a lead compound, CCG-2979, as an inhibitor of streptokinase expression. nih.gov Subsequent synthesis and evaluation of a series of novel 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs led to the development of compounds with over a 35-fold increase in potency compared to the original lead. nih.govresearchgate.net By inhibiting the expression of streptokinase, these compounds interfere with the bacteria's ability to spread within the host, representing a promising anti-virulence strategy. nih.gov

Anticancer and Cytotoxic Activity Evaluation (in vitro cell line studies)

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives showing potent cytotoxic activity against a variety of human cancer cell lines. nih.govnih.govresearchgate.net Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization and interactions with key enzymes in cell signaling pathways. rsc.org

Efficacy against Sarcoma Cell Lines

Specific derivatives of the benzo[h]quinazoline structure have been evaluated for their antitumor properties against sarcoma cells. A study involving the synthesis of 2-thioxo- and 2-sulfanyl-substituted spiro[benzo[h]quinazoline-5,1′-cycloheptane]-4(6H)-ones tested their activity against Sarcoma 180. researchgate.net The results indicated that some of the synthesized compounds were active, demonstrating growth inhibition ranging from 37% to 66% against this particular sarcoma cell line. researchgate.net

Efficacy against Lymphoma Cell Lines

The cytotoxic potential of quinazoline (B50416) derivatives has also been extended to hematological malignancies. In one study, a series of new 4,6-di-substituted quinazoline derivatives were synthesized and screened for their anticancer activity against U937 leukemia cell lines, which are derived from a human histiocytic lymphoma. nih.gov This research highlights the potential for this class of compounds to be developed for the treatment of lymphomas and related cancers. nih.gov

EGFR Inhibitory Activity Studies

Derivatives of the quinazoline scaffold have been a major focus in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. nih.gov Research has shown that the quinazoline core is a favorable structure for creating novel EGFR inhibitors due to its high affinity for the active site of the EGFR kinase. nih.gov

Studies have explored various structural modifications to the quinazolinone core to enhance inhibitory activity against both common and resistance-conferring mutant forms of EGFR. For instance, a series of novel quinazolinone hydrazide derivatives were synthesized and showed potential anti-tumor cell proliferation and EGFR inhibitory activities. researchgate.net Among these, one compound displayed potent antitumor activity with IC50 values of 1.31 µM for MCF-7, 1.89 µM for HepG2, and 2.10 µM for SGC cells. researchgate.net

Another study on 6-arylureido-4-anilinoquinazoline derivatives found that these compounds exhibited promising enzyme inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. frontiersin.orgresearchgate.net The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold was suggested to be a reason for the enhanced EGFR inhibitory activities. frontiersin.org Compound 7i from this series showed a particularly strong inhibitory activity with an IC50 of 17.32 nM, which was more potent than the reference drugs gefitinib (B1684475) (25.42 nM) and erlotinib (B232) (33.25 nM). researchgate.net Furthermore, 2,3-dihydroquinazolin-4(1H)-one analogs have also been identified for their notable inhibitory effects on prostate cancer cell adhesion and invasion, with one compound achieving an IC50 below 15 µM. researchgate.net

Compound ClassSpecific DerivativeActivity/TargetIC50 ValueReference
Quinazolinone HydrazideCompound 130MCF-7 Cells1.31 µM researchgate.net
Quinazolinone HydrazideCompound 130HepG2 Cells1.89 µM researchgate.net
Quinazolinone HydrazideCompound 130SGC Cells2.10 µM researchgate.net
6-Arylureido-4-anilinoquinazolineCompound 7iEGFR17.32 nM researchgate.net
2,3-Dihydroquinazoline-4(1H)-oneCompound 117Prostate Cancer Cells<15 µM researchgate.net

Anti-inflammatory and Analgesic Activity (in vitro and in vivo animal models)

The this compound framework and its analogs have been the subject of research for their potential anti-inflammatory and analgesic properties. nih.govmdpi.com A study focusing on new 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazoline derivatives reported that these compounds possess anti-inflammatory activity, with some being comparable to the reference drug indomethacin. nih.gov

In vivo animal models, such as the carrageenan-induced paw edema test, have been commonly used to evaluate these properties. nih.govfabad.org.tr One study synthesized a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives and found several compounds exhibited potent anti-inflammatory and analgesic effects. researchgate.net Specifically, compounds 1, 4, 5, 6, 8, 10, 13, 14, 15, 16, and 17 showed ED50 values ranging from 50.3–112.1 mg/kg for anti-inflammatory activity and 12.3–111.3 mg/kg for analgesic activity. These results were comparable to diclofenac (B195802) sodium (ED50 = 112.2 mg/kg and 100.4 mg/kg, respectively) and celecoxib (B62257) (ED50 = 84.3 mg/kg and 71.6 mg/kg, respectively). researchgate.net

Compound ClassActivityED50 Range (mg/kg)Reference DrugReference
2,3-Disubstituted 4(3H)-quinazolinonesAnti-inflammatory50.3–112.1Diclofenac (112.2), Celecoxib (84.3) researchgate.net
2,3-Disubstituted 4(3H)-quinazolinonesAnalgesic12.3–111.3Diclofenac (100.4), Celecoxib (71.6) researchgate.net

Modulation of Inflammatory Pathways (e.g., COX-2 inhibition)

A key mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Research into quinazolinone derivatives has focused on their ability to selectively inhibit COX-2, the inducible isoform associated with inflammation, while sparing COX-1, which is involved in physiological functions. rajpub.com

A series of 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones demonstrated potent and selective COX-2 inhibition. rajpub.com Several compounds in this series, particularly compounds 6, 7, 12, 13, and 16 , displayed IC50 values for COX-2 inhibition in the range of 0.22–1.42 µM. rajpub.com Compound 6 was the most potent, with a COX-2 IC50 of 0.22 µM and a selectivity index (SI) of 14.18, which was higher than that of the reference drug diclofenac (SI = 4.87). rajpub.com

Another study on 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones also identified potent COX-2 inhibitors. researchgate.net Compounds 4 and 6 from this series showed strong COX-2 inhibitory activity with IC50 values of 0.33 µM and 0.40 µM, respectively. Their selectivity indices were greater than 303.0 and 250.0, respectively, comparable to celecoxib (IC50 = 0.30 µM, SI > 333). researchgate.net

Compound ClassSpecific DerivativeCOX-2 IC50 (µM)Selectivity Index (SI)Reference
Octahydroquinazolin-5(6H)-oneCompound 60.2214.18 rajpub.com
2-Mercapto-4(3H)-quinazolinoneCompound 40.33>303.0 researchgate.net
2-Mercapto-4(3H)-quinazolinoneCompound 60.40>250.0 researchgate.net
Reference DrugCelecoxib0.05296 rajpub.com
Reference DrugDiclofenac0.84.87 rajpub.com

Antiviral Activity Research (e.g., Anti-HIV-1)

The quinazolinone scaffold has been investigated for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.net One area of focus has been the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, specifically its ribonuclease H (RNase H) function, which is a validated but not yet clinically targeted aspect of the viral life cycle. nih.gov

A study on rationally designed non-diketo acid quinolinone derivatives found several compounds that were active against RNase H at micromolar concentrations. nih.gov Out of 39 compounds tested, 27 showed measurable IC50 values below 100 µM, with eight active in the low micromolar range. The most active compounds in this series were 4o and 5o , with comparable IC50 values of approximately 1.5 µM. nih.gov

In other research, a new series of quinazolinone derivatives were designed, synthesized, and evaluated for their anti-HIV activity. sbmu.ac.irsbmu.ac.ir The antiviral assay revealed that some of these analogs could inhibit HIV replication in cell culture. sbmu.ac.ir Compound 10f was identified as the most active, with an inhibition rate of 38%, and notably, none of the synthesized compounds showed significant cytotoxicity at a concentration of 100 µM. sbmu.ac.irsbmu.ac.ir Additionally, the quinazolinone core has been used to develop potent, long-acting HIV-1 capsid inhibitors that demonstrate picomolar potency against HIV-1 infection in vitro. researchgate.netnih.gov

Compound ClassSpecific DerivativeTarget/AssayActivityReference
Quinolinone non-diketo acid4oHIV-1 RNase HIC50 ≈ 1.5 µM nih.gov
Quinolinone non-diketo acid5oHIV-1 RNase HIC50 ≈ 1.5 µM nih.gov
Quinazolinone-benzamide10fHIV-1 Replication38% Inhibition sbmu.ac.irsbmu.ac.ir

Antiparasitic Activity Investigations

Derivatives of quinazolinone have also been explored for their efficacy against various parasitic organisms.

Anti-Trypanosomatid Efficacy

Trypanosomatids are a group of protozoan parasites responsible for diseases such as leishmaniasis and Chagas disease. Research has shown that 2,3-dihydroquinazolin-4(1H)-one derivatives are a promising new class of anti-leishmanial agents. mdpi.com In one study, two derivatives, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one), were synthesized and showed promising in vitro anti-leishmanial activity. Compound 3b was found to be a particularly potent candidate, with an IC50 value of 0.05 µg/mL, compared to 1.61 µg/mL for compound 3a . mdpi.com

Furthermore, a series of quinazoline 2,4,6-triamine derivatives were evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov The results indicated that compounds 2–4 , which contain nitrobenzoyl substituents at the 6-position of the quinazoline nucleus, were the most potent in their antiprotozoal activity. nih.gov

Compound ClassSpecific DerivativeTarget OrganismIC50 Value (µg/mL)Reference
2,3-Dihydroquinazolin-4(1H)-one3aLeishmania sp.1.61 mdpi.com
2,3-Dihydroquinazolin-4(1H)-one3bLeishmania sp.0.05 mdpi.com
Quinazoline 2,4,6-triamine2-4Trypanosoma cruziMost Potent in Series nih.gov

Anti-Plasmodial Efficacy

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue. The 2,3-dihydroquinazolin-4(1H)-one scaffold has been identified in pharmaceuticals used to treat malaria. researchgate.net Studies have shown that dihydroquinazolinone compounds can exhibit dual activity, targeting both the liver stages of Plasmodium berghei and the blood stages of Plasmodium falciparum. researchgate.net In vivo antimalarial screening of various 4(3H)-quinazolinone derivatives has been conducted using the P. berghei rodent malaria model to assess their suppressive activity. longdom.org While specific efficacy data for this compound was not detailed in the provided sources, the broader class of quinoline-4-carboxamides, a related scaffold, has been optimized to produce lead molecules with low nanomolar in vitro potency against P. falciparum and excellent oral efficacy in the P. berghei mouse model, with ED90 values below 1 mg/kg. nih.govnih.gov

Other Investigated Biological Activities

Derivatives of the quinazolinone scaffold have been the subject of extensive research to explore their therapeutic potential across a range of biological targets. While specific investigations into this compound derivatives are limited in some areas, the broader class of quinazolin-4(1H)-ones has shown promise in several preclinical studies. This section details the findings related to the antioxidant, antihypertensive, anticonvulsant, sedative, vasodilator, and phosphodiesterase inhibition activities of these compounds.

The antioxidant capacity of quinazolin-4(3H)-one derivatives has been a significant area of investigation, with numerous studies highlighting their ability to scavenge free radicals. The core structure of quinazolin-4(3H)-one is considered a valuable scaffold for the development of novel antioxidant agents. sapub.org The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). mdpi.com

The introduction of polyphenolic groups to the quinazolin-4(3H)-one structure has been shown to enhance its antioxidant properties. nih.gov In particular, the presence and position of hydroxyl groups on the aromatic rings play a crucial role in the antioxidant activity. mdpi.com Studies have demonstrated that ortho-diphenolic derivatives of quinazolin-4(3H)-one exhibit potent radical scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. mdpi.comnih.gov The mechanism of action is believed to involve the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding.

Several in vitro assays have been employed to evaluate the antioxidant potential of these derivatives, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the nitric oxide (NO) scavenging assay. sapub.orgmdpi.com For instance, certain quinazolinone-vanillin derivatives have demonstrated excellent scavenging capacity against both DPPH and nitric oxide radicals. sapub.org

While these findings are promising for the broader class of quinazolin-4(3H)-ones, specific research on the antioxidant potential of This compound derivatives is not extensively available in the reviewed literature.

Table 1: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound DPPH Scavenging Activity (% Inhibition at 1 mg/mL) Nitric Oxide Scavenging Activity Reference
Compound 5 61.526 ± 2.968 Effective sapub.org
Compound 6 - Effective sapub.org
Compound 5a High - nih.gov
Compound 5c High - nih.gov
Compound 5d High - nih.gov

Note: The specific structures of the compounds are detailed in the cited literature.

The quinazoline framework is a well-established pharmacophore in the design of antihypertensive agents, with clinically used drugs such as Prazosin and Doxazosin featuring this core structure. researchgate.net Preclinical studies have explored novel quinazolin-4(3H)-one derivatives for their potential to lower blood pressure. In one such study, a series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated in vivo for their antihypertensive effects. researchgate.net

Several of the synthesized compounds demonstrated a significant hypotensive effect, which was often accompanied by bradycardia (a decrease in heart rate). researchgate.net The activity of some of these novel compounds was found to be superior to that of the reference drug Prazosin. researchgate.net The proposed mechanism of action for many of these derivatives is the blockade of α1-adrenoceptors, similar to Prazosin. researchgate.net

Despite the recognized potential of the quinazoline scaffold in antihypertensive drug discovery, specific preclinical investigations into the antihypertensive properties of This compound derivatives were not identified in the reviewed scientific literature.

Table 2: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Hypotensive Effect Bradycardia Reference
2a Observed Produced researchgate.net
2c Observed Produced researchgate.net
4a Observed Produced researchgate.net
4d Observed Produced researchgate.net
5d Observed Produced researchgate.net
6a Observed Produced researchgate.net
6b Observed Produced researchgate.net

Note: The specific structures of the compounds are detailed in the cited literature.

The quinazolin-4(3H)-one nucleus is a recognized scaffold for the development of central nervous system (CNS) active agents, including those with anticonvulsant activity. mdpi.com A number of studies have reported the synthesis and in vivo evaluation of various quinazolin-4(3H)-one and 2,3-dihydroquinazolin-4(1H)-one derivatives for their potential to protect against seizures. nih.govnih.gov

These compounds have been assessed in standard preclinical models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govmdpi.com Several derivatives have shown significant anticonvulsant activity in these models, with some compounds exhibiting a potency comparable or even superior to established antiepileptic drugs like phenytoin (B1677684) and diazepam. mdpi.comresearchgate.net

The mechanism of action for the anticonvulsant effects of these derivatives is often suggested to involve the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. nih.gov Docking studies have indicated that some of these compounds can bind to the benzodiazepine (B76468) site on the GABA-A receptor, acting as positive allosteric modulators. bohrium.com

It is important to note that while the broader classes of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones have been investigated for anticonvulsant properties, specific studies focusing on This compound derivatives were not found in the reviewed literature.

Table 3: Anticonvulsant Activity of Selected 2,3-Dihydroquinazolin-4(1H)-one Derivatives in the PTZ Test

Compound Median Effective Dose (ED50) in mg/kg Reference
4b 3.1 nih.gov
4a 4.96 nih.gov
4c 8.68 nih.gov
4f 9.89 nih.gov
4j 12 nih.gov
4i 13.53 nih.gov
4n 6 nih.gov

Note: The specific structures of the compounds are detailed in the cited literature.

Methaqualone, a quinazolin-4(3H)-one derivative, was historically used as a sedative-hypnotic agent. mdpi.com This historical context suggests that the quinazolinone scaffold has the potential to yield compounds with sedative properties. However, based on the reviewed scientific literature, there is a lack of recent preclinical investigations specifically focused on the sedative properties of novel This compound derivatives.

While antihypertensive effects, which can be mediated by vasodilation, have been observed for some quinazolin-4(3H)-one derivatives, direct preclinical studies focusing on the vasodilator properties of This compound derivatives were not identified in the reviewed literature. Further research is required to explore this potential biological activity for this specific class of compounds.

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. researchgate.net Inhibition of these enzymes can have various therapeutic effects. The quinazoline scaffold has been explored for the development of PDE inhibitors. bohrium.com

For instance, a series of quinazolin-4(3H)-one/Schiff base hybrid compounds were designed and evaluated as PDE4 inhibitors. researchgate.net One compound from this series, CPD23, demonstrated potent inhibition of PDE4B. researchgate.net In another study, 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives were screened for their in vitro PDE inhibitory activity, with several compounds showing promising results compared to the non-selective PDE inhibitor IBMX. bohrium.com The most active of these compounds was also shown to improve cognitive deficits in an in vivo model, suggesting its potential for treating neurodegenerative disorders. bohrium.com

Although the broader quinazolin-4(3H)-one class has been investigated for phosphodiesterase inhibition, specific preclinical studies on This compound derivatives as phosphodiesterase inhibitors were not found in the reviewed literature.

Table 4: Phosphodiesterase Inhibitory Activity of a Selected 2-Substituted-3-phenyl-quinazolin-4(3H)-one Derivative

Compound IC50 (μM) Reference
10d 1.15 bohrium.com

Note: The specific structures of the compounds are detailed in the cited literature.

Fibrinogen Receptor Antagonism

While direct antagonism of the fibrinogen receptor (GPIIb/IIIa) by this compound derivatives has not been extensively reported, research has been conducted on analogs of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one for their potential to modulate the fibrinolytic system. nih.gov This modulation is achieved through the inhibition of streptokinase expression, a critical virulence factor in Group A Streptococcus that enables the bacteria to dissolve blood clots. nih.gov

Initial screening identified a lead compound, CCG-2979, as an inhibitor of streptokinase expression. nih.gov Subsequent research focused on the synthesis and biological evaluation of a series of novel 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs to improve upon the modest potency of this initial lead. nih.gov Through structural modifications, researchers were able to achieve a more than 35-fold increase in potency. nih.gov

Two notable compounds from this series, 12c (CCG-203592) and 12k (CCG-205363) , demonstrated significantly improved activity. nih.gov Beyond their enhanced potency in inhibiting streptokinase expression, these compounds also exhibited improved solubility and metabolic stability, addressing key challenges in drug development. nih.gov Furthermore, these derivatives showed efficacy against biofilm formation in Staphylococcus aureus, indicating a broader potential mode of action. nih.gov

The following table summarizes the activity of key 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs as inhibitors of streptokinase expression.

CompoundActivityFold Improvement in Potency (vs. Lead)Additional Properties
CCG-2979 (Lead) Inhibitor of streptokinase expression1xModest potency
12c (CCG-203592) Potent inhibitor of streptokinase expression>35xImproved solubility and metabolic stability; active against S. aureus biofilm formation
12k (CCG-205363) Potent inhibitor of streptokinase expression>35xImproved solubility and metabolic stability; active against S. aureus biofilm formation

Ghrelin Receptor Antagonism

Derivatives of the quinazolinone scaffold have been identified as a promising class of small-molecule antagonists for the type 1a growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. nih.gov The peptide hormone ghrelin is the endogenous ligand for this receptor and is the only known circulating appetite stimulant. nih.gov Antagonism of the GHS-R1a is therefore a potential therapeutic strategy for the treatment of obesity. nih.gov

In the pursuit of potent and orally bioavailable ghrelin receptor antagonists, researchers have synthesized and evaluated a series of piperidine-substituted quinazolinone derivatives. nih.gov This optimization effort led to the discovery of compounds with high potency and selectivity for the ghrelin receptor. nih.gov

Key findings from these preclinical investigations revealed that selected quinazolinone derivatives effectively suppressed food intake and led to a reduction in body weight in in vivo models. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the quinazolinone core and the piperidine (B6355638) moiety for achieving high antagonist activity. nih.gov

For instance, the compound 6-(4-fluorophenoxy)-3-((1-isopropylpiperidin-3-yl)methyl)-2-methylquinazolin-4(3H)-one was identified as a potent ghrelin receptor antagonist. nih.gov Another notable derivative, 6-(4-fluorophenyl)-2-isopropyl-3-((1-isopropylpiperidin-3-yl)methyl)quinazolin-4(3H)-one , also demonstrated significant antagonist activity. nih.gov These compounds were developed from an agonist starting point with poor oral bioavailability, and through chemical modifications, were transformed into potent, selective, and orally bioavailable antagonists. nih.gov

The following table presents data on representative piperidine-substituted quinazolinone derivatives investigated as ghrelin receptor antagonists.

CompoundTargetActivityInvestigated For
6-(4-fluorophenoxy)-3-((1-isopropylpiperidin-3-yl)methyl)-2-methylquinazolin-4(3H)-one Ghrelin Receptor (GHS-R1a)AntagonistPotential treatment of diabetes and obesity
6-(4-fluorophenyl)-2-isopropyl-3-((1-isopropylpiperidin-3-yl)methyl)quinazolin-4(3H)-one Ghrelin Receptor (GHS-R1a)AntagonistPotential treatment of diabetes and obesity

Structure Activity Relationship Sar Studies of 5,6 Dihydrobenzo H Quinazolin 4 1h One Analogues

Impact of Substituents at Pyrimidine (B1678525) Ring Positions (e.g., 2, 3, 4) on Activity

The pyrimidine core of the 5,6-Dihydrobenzo[h]quinazolin-4(1H)-one structure is a primary target for synthetic modification to modulate biological activity. Research has shown that substitutions at the C2, N3, and C4 positions are critical for potency and selectivity against various targets.

Position 2: This position is a key site for introducing a wide variety of substituents to alter the compound's interaction with biological targets.

Aryl and Heteroaryl Groups: In a study developing inhibitors of Group A streptococcal streptokinase expression, modifications at the C2 position were instrumental in achieving a more than 35-fold increase in potency over the initial lead compound. nih.gov

Azole-Containing Moieties: A series of novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives containing azole groups at position 2 were synthesized and evaluated as succinate (B1194679) dehydrogenase (SDH) inhibitors for antifungal activity. nih.govresearchgate.net Several of these compounds demonstrated excellent inhibitory effects against Rhizoctonia solani. nih.govresearchgate.net Notably, compounds 8e , 8q , and 8r showed 100% inhibition at a concentration of 30 μg/mL. nih.gov Further testing revealed their potent EC50 values, which were superior to the commercial fungicide fluquinconazole (B159502). nih.govresearchgate.net

CompoundR-group at Position 2Target OrganismEC50 (μg/mL) nih.gov
8e (Specific azole moiety)Rhizoctonia solani0.185
8q (Specific azole moiety)Rhizoctonia solani0.298
8r (Specific azole moiety)Rhizoctonia solani0.323
Fluquinconazole (Reference)Rhizoctonia solani0.478

Amino Substitutions: The introduction of amino groups at position 2, particularly in conjunction with a substitution at position 4, has been shown to yield compounds with significant antiplatelet and anti-inflammatory activities. nih.gov

Position 3: The N3 position is another crucial site for modification. SAR studies on the general quinazolin-4(3H)-one scaffold have consistently shown that substitutions at this position can significantly modulate activity. researchgate.net For the 5,6-dihydrobenzo[h]quinazolin-4(3H)-one series developed as bacterial virulence inhibitors, structural modifications that improved solubility and metabolic stability were identified, which often involve substitutions at the N3 position. nih.gov

Position 4: Alterations at the C4 position, which bears the carbonyl group in the parent structure, can dramatically change the pharmacological profile. Replacing the oxo group with an amino group is a key strategy. The synthesis of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines resulted in compounds with potent antiplatelet activity similar to aspirin, combined with anti-inflammatory effects comparable in some cases to indomethacin. nih.gov This highlights the importance of the hydrogen-bonding capabilities and basicity of substituents at the C2 and C4 positions.

Influence of Substituents on the Benzo Ring (e.g., 6, 8) on Activity

While the pyrimidine ring is a frequent site of modification, substitutions on the fused benzo (naphthalene) portion of the scaffold also play a significant role in defining the pharmacological properties of these compounds. The electronic and steric nature of these substituents can influence target binding, selectivity, and pharmacokinetic properties.

For the broader class of 4(3H)-quinazolinone derivatives, substitutions on the benzo ring are well-established as a means to enhance activity.

Position 6: SAR studies on 4(3H)-quinazolinone derivatives as antiviral agents against Zika and Dengue viruses revealed that having a nitrogen atom directly attached to the 6-position significantly enhances activity. nih.gov The most favored substituents were found to be 6-membered rings like piperidin-1-yl or morpholin-4-yl. nih.gov

Position 8: In the development of anticancer agents derived from the natural product luotonin A, the introduction of a piperazine (B1678402) group at the 8-position of the quinazolinone core markedly enhanced in vitro cytotoxicity against several cancer cell lines. nih.gov

These findings from related scaffolds suggest that positions on the benzo ring of this compound are promising sites for future modification to improve potency and introduce new biological activities.

ScaffoldSubstitution PositionSubstituentEffect on ActivityTarget
4(3H)-Quinazolinone6Piperidin-1-ylPotent antiviral activity (EC50 < 86 nM) nih.govZika/Dengue Virus
4(3H)-Quinazolinone6Morpholin-4-ylPotent antiviral activity nih.govZika/Dengue Virus
Luotonin A (Quinazolinone-based)8PiperazineMarkedly enhanced cytotoxicity nih.govCancer Cell Lines

Role of Fused Heterocyclic Rings on Pharmacological Profiles

Annelating, or fusing, additional heterocyclic rings to the this compound framework creates new, rigid polycyclic systems with distinct pharmacological profiles. This strategy significantly alters the molecule's size, shape, and electronic distribution, often leading to novel mechanisms of action or enhanced potency.

Fused Pyrano Rings: A method has been developed for the synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.org This involves a photochemical 6π-electrocyclization, demonstrating the chemical feasibility of creating stable, fused polyaromatic systems based on the core structure. beilstein-journals.org Such fusion dramatically changes the topology of the molecule, which is expected to lead to interactions with different biological targets.

Fused Triazolo and Thiazolo Rings: Reviews of SAR for the broader quinazolinone class show that fusing five-membered heterocycles is a common and effective strategy. researchgate.netresearchgate.net For example, fusing a triazole ring to the quinazolinone core to create triazolo[4,3-a]-quinazolin-7-ones resulted in compounds with more potent antimicrobial activity compared to those with fused tetrazine or indole (B1671886) rings. researchgate.net This suggests that the presence and specific nature of the fused heterocycle are critical determinants of biological activity. researchgate.net The incorporation of heterocycles like thiazole (B1198619) and triazole is a key strategy in antibacterial drug design, as these rings can act as pharmacophores responsible for specific activity.

Integration of Computational SAR with Experimental Findings

Modern drug discovery programs increasingly integrate computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking with experimental synthesis and testing to accelerate the design of more potent and selective compounds.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For quinazoline (B50416) derivatives, QSAR studies have successfully identified key molecular descriptors—such as constitutional, functional, and charge-based parameters—that are significant for predicting anticancer activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMFA), provide a more detailed understanding by generating 3D contour maps. unar.ac.idresearchgate.net These maps visualize regions around the aligned molecules where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. unar.ac.idrsc.org This information provides direct guidance for designing new analogues; for instance, based on CoMSIA contour maps, five novel quinazoline-4(3H)-one analogues were designed that were predicted to have superior EGFR inhibitory activity. unar.ac.id

Molecular docking complements these approaches by predicting the binding pose and interactions of a ligand within the active site of a target protein. nih.gov For benzoquinazoline and quinazoline derivatives targeting the HCV-NS3/4A protease, docking studies were used to rationalize the observed SAR by analyzing the binding modes and hydrogen bond interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, docking was used to elucidate the mechanism of action for antifungal 5,6-dihydrobenzo[h]quinazoline derivatives, showing that the most active compounds had a binding mode similar to the known SDH inhibitor fluquinoconazole. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the 3D structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling are invaluable. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity.

This approach has been successfully applied to quinazoline derivatives. In one study, a field-based 3D-QSAR pharmacophore model was developed and validated for a series of quinazoline-based acetylcholinesterase inhibitors. nih.gov The best-validated model, designated AAAHR_1, consisted of three hydrogen bond acceptors, one aromatic ring, and one hydrophobic feature. nih.gov

This validated pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. nih.gov By searching for other molecules that can match these specific 3D features, researchers can identify novel chemical scaffolds that are likely to possess the desired biological activity. researchgate.net This strategy facilitates the discovery of new lead compounds that may have improved properties over the original series. The hits from such a virtual screen can then be subjected to further computational analysis, such as molecular docking (if a target structure becomes available) and ADMET prediction, before being selected for chemical synthesis and biological evaluation. unar.ac.idnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5,6-Dihydrobenzo[h]quinazolin-4(1H)-one, and how are reaction conditions optimized?

  • Answer : Common synthetic routes include cyclocondensation of anthranilic acid derivatives with ketones or aldehydes under acidic or catalytic conditions. For example, microwave-assisted synthesis using ZnFe₂O₄ nanoparticles as catalysts in aqueous media has been reported to improve yields (39–85%) and reduce reaction times (15–30 minutes) compared to conventional heating . Optimization of parameters (e.g., temperature, solvent, catalyst loading) can be achieved via factorial design (e.g., Taguchi or Box-Behnken methods) to identify critical variables and interactions .

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the quinazolinone scaffold and substituent positions. For instance, ¹H NMR signals for the dihydrobenzo ring protons typically appear at δ 2.5–3.5 ppm (multiplet) and δ 6.5–8.0 ppm (aromatic protons). Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular ion confirmation (e.g., [M+H]⁺ peaks), while elemental analysis validates purity (>95% by C/H/N ratios) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound derivatives?

  • Answer : Discrepancies in pharmacological results (e.g., varying IC₅₀ values) may arise from differences in assay conditions, cell lines, or compound purity. To address this:

  • Standardize protocols (e.g., NIH/WHO guidelines for cytotoxicity assays).
  • Use multivariate statistical analysis (e.g., principal component analysis) to isolate confounding variables such as solvent effects or incubation times .
  • Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .

Q. What strategies are effective for optimizing reaction selectivity in the synthesis of substituted derivatives?

  • Answer : Computational tools (e.g., DFT calculations) can predict regioselectivity in electrophilic substitutions. Experimentally, solvent polarity adjustments (e.g., DMF vs. ethanol) and temperature gradients can favor specific pathways. For example, polar aprotic solvents enhance nucleophilic attack at the C2 position of the quinazolinone ring . Process simulation software (e.g., COMSOL Multiphysics) coupled with AI algorithms enables real-time adjustment of parameters like flow rates in continuous reactors .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Answer :

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) at positions C2, C5, and C6.
  • Step 2 : Screen derivatives against target proteins (e.g., kinases, GPCRs) using high-throughput docking (AutoDock Vina) and molecular dynamics simulations.
  • Step 3 : Corrogate bioactivity data (e.g., IC₅₀, Ki) with electronic (Hammett constants) and steric (Taft parameters) descriptors using multiple linear regression .
  • Example : A 2020 study on triazoloquinazolinones identified 3-fluorophenyl substitutions as critical for H1-antihistaminic activity (pIC₅₀ = 8.2) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation of polar byproducts. Membrane-based technologies (e.g., nanofiltration) or crystallization-driven purification (using ethanol/water mixtures) are scalable alternatives .

Methodological Resources

  • Experimental Design : Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., catalyst concentration vs. yield) .
  • Data Analysis : Apply ANOVA and Tukey’s HSD test to assess significance of experimental factors .
  • Process Simulation : AI-driven platforms (e.g., COMSOL with neural networks) can predict optimal reactor configurations and reduce trial runs by 40–60% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.